4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Overview
Description
Scientific Research Applications
1. Synthesis and Characterization
4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid has been utilized in the synthesis and characterization of novel chemical compounds. For instance, the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides involved the transformation of related compounds, demonstrating the compound's utility in chemical synthesis and medicinal chemistry (Nazir et al., 2018).
2. Antimicrobial and Antifungal Activities
Research has indicated the potential antimicrobial and antifungal activities of compounds related to this compound. Bis-1,3,4-oxadiazole derivatives, for example, have shown significant antibacterial and antifungal properties against various pathogens (Maslat et al., 2002).
3. Antitumor Activity
Compounds derived from this compound have been tested for antitumor activity. For instance, natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties exhibited potent antitumor activity in vitro (Maftei et al., 2013).
4. Anti-inflammatory and Analgesic Properties
Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. Studies have found that certain compounds show significant activity in reducing inflammation and pain (Basra et al., 2019).
Properties
IUPAC Name |
4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)9-10-7(14-11-9)4-3-5-8(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGFUHPRRCAMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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